![molecular formula C30H26N2O7 B13401190 (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid](/img/structure/B13401190.png)
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is a compound commonly used in peptide synthesis. It is a derivative of L-glutamic acid, which is an amino acid, and it is modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 7-amido-4-methylcoumarin (AMC) moiety. This compound is often used in the field of biochemistry and molecular biology for various applications, including the synthesis of peptides and the study of enzyme activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support resin. The Fmoc group is used to protect the amino group of the amino acid during the synthesis process. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added to the growing peptide chain .
Industrial Production Methods
Industrial production of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize side reactions and impurities .
化学反应分析
Types of Reactions
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine.
Coupling Reactions: The amino group of the deprotected amino acid reacts with the carboxyl group of the incoming amino acid to form a peptide bond
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group.
Coupling: Reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to activate the carboxyl group for peptide bond formation
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
科学研究应用
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) has a wide range of scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides for research and therapeutic purposes.
Enzyme Activity Studies: The AMC moiety can be used as a fluorescent probe to study enzyme activities and kinetics.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents .
作用机制
The mechanism of action of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) involves its use as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The AMC moiety can act as a fluorescent probe, allowing researchers to monitor the progress of reactions and study enzyme activities .
相似化合物的比较
Similar Compounds
Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-lysine: Used in peptide synthesis and has a similar protecting group strategy
Uniqueness
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is unique due to the presence of the AMC moiety, which provides fluorescent properties. This makes it particularly useful in studies involving enzyme activities and kinetics, where fluorescence can be used to monitor reactions in real-time .
属性
分子式 |
C30H26N2O7 |
|---|---|
分子量 |
526.5 g/mol |
IUPAC 名称 |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34) |
InChI 键 |
AMGSEJHFHIETMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



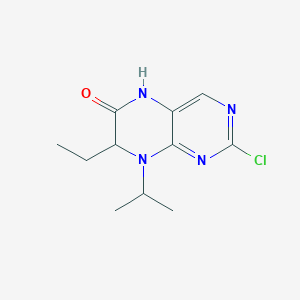
![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)

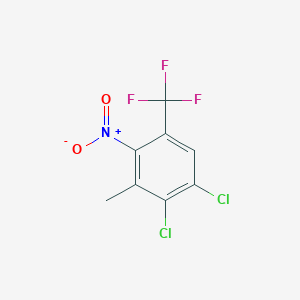

![4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B13401145.png)
![5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B13401161.png)

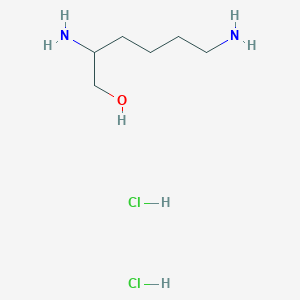
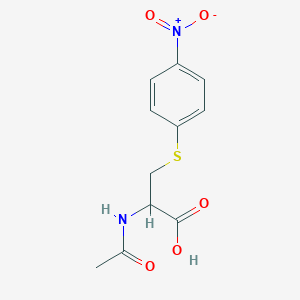
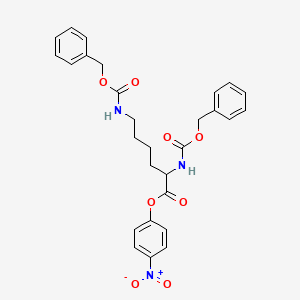

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13401188.png)
